Cas no 1263286-38-9 (tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate)

Technical Introduction: Tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate is a versatile epoxide-functionalized piperidine derivative, widely employed as a key intermediate in organic synthesis and pharmaceutical research. Its oxirane (epoxide) moiety enables selective ring-opening reactions, facilitating the introduction of diverse functional groups, while the Boc (tert-butoxycarbonyl) protecting group ensures stability during synthetic transformations. This compound is particularly valuable in the synthesis of complex molecules, including bioactive compounds and chiral building blocks, due to its structural flexibility and reactivity. High purity and well-defined stereochemistry make it a reliable choice for medicinal chemistry and drug development applications. Its compatibility with a range of reaction conditions further enhances its utility in multistep synthetic routes.
tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate structure
1263286-38-9 structure
商品名:tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate
CAS番号:1263286-38-9
MF:C13H23NO4
メガワット:257.3260242939
CID:6166257
PubChem ID:46941891

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate
    • tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
    • 1263286-38-9
    • AKOS015898974
    • tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate, AldrichCPR
    • 4-Oxiranylmethoxy-piperidine-1-carboxylic acid tert-butyl ester
    • EN300-1708291
    • インチ: 1S/C13H23NO4/c1-13(2,3)18-12(15)14-6-4-10(5-7-14)16-8-11-9-17-11/h10-11H,4-9H2,1-3H3
    • InChIKey: XYOKTTJFKNPBRF-UHFFFAOYSA-N
    • ほほえんだ: O(CC1CO1)C1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 257.16270821g/mol
  • どういたいしつりょう: 257.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 51.3Ų

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708291-0.1g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
0.1g
$930.0 2023-09-20
Enamine
EN300-1708291-2.5g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
2.5g
$2071.0 2023-09-20
Enamine
EN300-1708291-1g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
1g
$1057.0 2023-09-20
Enamine
EN300-1708291-5g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
5g
$3065.0 2023-09-20
Enamine
EN300-1708291-0.25g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
0.25g
$972.0 2023-09-20
Enamine
EN300-1708291-0.05g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
0.05g
$888.0 2023-09-20
Enamine
EN300-1708291-0.5g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
0.5g
$1014.0 2023-09-20
Enamine
EN300-1708291-10.0g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
10g
$4545.0 2023-06-04
Enamine
EN300-1708291-5.0g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
5g
$3065.0 2023-06-04
Enamine
EN300-1708291-10g
tert-butyl 4-[(oxiran-2-yl)methoxy]piperidine-1-carboxylate
1263286-38-9
10g
$4545.0 2023-09-20

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate 関連文献

tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate (CAS: 1263286-38-9) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate (CAS: 1263286-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This epoxide-containing piperidine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the construction of complex pharmacophores. Recent studies have highlighted its utility in the development of kinase inhibitors, GPCR modulators, and other therapeutically relevant compounds.

One of the most notable applications of tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate is its role in the synthesis of covalent inhibitors. The reactive epoxide moiety allows for selective modification of target proteins, enabling the design of irreversible inhibitors with enhanced potency and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of EGFR inhibitors, resulting in improved target engagement and prolonged pharmacodynamic effects.

In addition to its use in covalent inhibitor design, this compound has shown promise in the development of PROTACs (Proteolysis Targeting Chimeras). The oxirane ring can serve as a linker between the target-binding moiety and the E3 ligase-recruiting element, facilitating the targeted degradation of disease-causing proteins. Recent preclinical studies have reported the successful application of derivatives of 1263286-38-9 in the degradation of challenging targets such as KRAS and MYC.

The synthetic versatility of tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate has been further demonstrated in the construction of spirocyclic compounds. Researchers have utilized the strained epoxide ring as a handle for ring-opening reactions, enabling the rapid assembly of structurally diverse compound libraries. A 2024 Nature Communications paper described an innovative approach using this building block to generate a collection of spirooxindoles with potent anticancer activity.

From a safety and pharmacokinetic perspective, recent ADME studies have shown that derivatives of 1263286-38-9 generally exhibit favorable drug-like properties. The tert-butyl carbamate group enhances metabolic stability while the piperidine scaffold contributes to good membrane permeability. However, researchers note that careful optimization of the epoxide reactivity is required to balance target engagement with potential off-target effects.

Looking forward, the unique chemical properties of tert-butyl 4-(oxiran-2-yl)methoxypiperidine-1-carboxylate position it as a valuable tool in emerging areas such as targeted protein degradation and covalent drug discovery. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and inflammatory diseases. Continued research is expected to further expand its applications in medicinal chemistry and chemical biology.

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